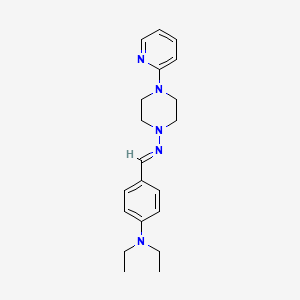

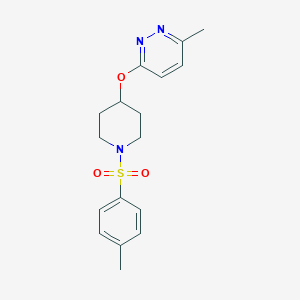

![molecular formula C9H8BrN3O2 B2753106 methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate CAS No. 1623416-92-1](/img/structure/B2753106.png)

methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate” is a chemical compound. Its molecular formula is C8H8BrN3O2 . It is a derivative of benzotriazole, which is a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms .

Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature . For instance, triazole intermediates were synthesized using a partially modified Cu (I)-catalyzed azide-alkyne cycloaddition . Another synthesis method involves the reaction of 4-bromo-N1-Methylbenzene-1,2-diamine .Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its IUPAC name. It contains a benzotriazole core, which is a bicyclic compound with a five-membered ring containing three consecutive nitrogen atoms fused to a benzene ring .Chemical Reactions Analysis

Benzotriazole, the core structure of the compound, is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis and application of compounds related to methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate have been explored in various contexts, revealing their potential in medicinal chemistry and organic synthesis. For instance, practical methods for synthesizing orally active CCR5 antagonists involve intermediate steps that utilize related bromo-carboxylate compounds. These methods highlight the significance of such compounds in developing treatments for conditions like HIV/AIDS, showcasing their role in pharmaceutical research (Ikemoto et al., 2005).

Cytotoxicity and Anticancer Properties

Research on stilbene linked 1,2,3-triazoles, synthesized through reactions involving similar triazole derivatives, has demonstrated moderate cytotoxic activity against various human cancer cell lines. These findings underscore the potential of such compounds in developing new anticancer therapies, providing a foundation for further investigation into their mechanism of action and therapeutic efficacy (Das et al., 2021).

Structural and Molecular Studies

Investigations into the crystal and molecular structures of triazole derivatives, including those similar to this compound, provide insights into their chemical properties and interactions. These studies are crucial for understanding the potential applications of such compounds in materials science and molecular engineering, paving the way for the development of novel materials with specific chemical and physical properties (Boechat et al., 2010).

Environmental Persistence and Removal

The environmental impact and removal of benzotriazoles, including related compounds, have been a subject of study due to their widespread use as corrosion inhibitors and their presence in wastewater and the water cycle. Research in this area focuses on understanding the persistence of these compounds in the environment and developing effective methods for their removal, which is essential for maintaining water quality and environmental health (Reemtsma et al., 2010).

Propiedades

IUPAC Name |

methyl 6-bromo-3-methylbenzotriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-13-8-6(9(14)15-2)3-5(10)4-7(8)11-12-13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOITBAMMUMBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2N=N1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

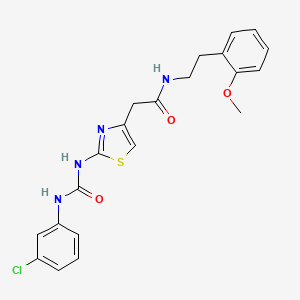

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2753029.png)

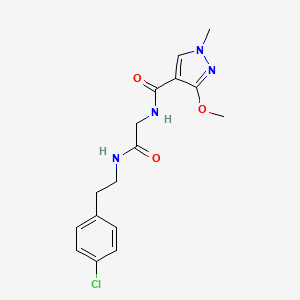

![3-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2753031.png)

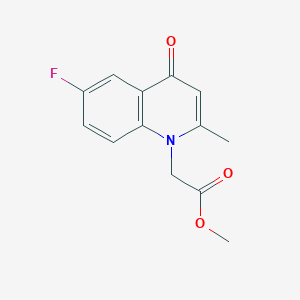

![N-(butan-2-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2753035.png)

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)

![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)